Propiram fumarate

Description

Historical Context of Discovery and Early Pharmacological Characterization

Propiram, the free base of propiram fumarate (B1241708), was first synthesized in 1963 in the United Kingdom by Bayer. While it saw limited clinical application, particularly in dentistry, it advanced to Phase III clinical trials in both the United States and Canada before its eventual discontinuation from widespread marketing. wikipedia.orgnus.edu.sgncats.io Early pharmacological studies extensively characterized propiram's analgesic efficacy, comparing it to established opioid analgesics. It was found to possess approximately 10% of the analgesic potency of morphine. wikipedia.org In comparative studies, 50 mg of propiram was considered equipotent to about 60 mg of codeine or 50 mg of pentazocine (B1679294). wikipedia.org Research indicated that propiram fumarate's analgesic effects were comparable to standard dosages of other oral opioid drugs, such as pentazocine and pethidine (meperidine), in managing acute moderate to severe pain arising from various surgical and gynecological procedures. ncats.io Some studies also suggested it might be superior to codeine in cases of gynecological and postoperative dental pain. ncats.io Notably, propiram exhibited a rapid onset of action and a longer duration compared to pethidine, and a potentially longer duration of action than codeine. wikipedia.orgncats.io Despite its initial classification as a Schedule I controlled substance in the United States in 1972, subsequent studies have emerged suggesting that propiram may have a low potential for physical dependence and psychotomimetic effects, differentiating it from some other opioids. wikipedia.orgncats.iomdpi.com

The early pharmacological characterization of this compound highlighted its oral bioavailability, reported to be above 97% after oral administration, with a duration of action typically ranging from 3 to 6 hours. wikipedia.org

Table 1: Comparative Analgesic Potency of this compound

| Compound | Relative Analgesic Potency (vs. Morphine) | Equianalgesic Dose (vs. 50 mg Propiram) |

| Morphine | ~10% | 5 mg (intramuscular) cymitquimica.com |

| Codeine | - | ~60 mg (oral) wikipedia.org |

| Pentazocine | - | ~50 mg (oral) wikipedia.org |

| Pethidine | - | Comparable (oral) ncats.io |

Significance of this compound as a Prototypic Opioid Ligand

The significance of this compound as a prototypic opioid ligand stems from its unique pharmacological profile: it functions as a partial μ-opioid receptor (MOR) agonist and a weak μ-antagonist. wikipedia.orgncats.io This dual activity distinguishes it from full agonists (like morphine) and pure antagonists (like naloxone), making it a valuable tool for academic research into the intricate mechanisms of opioid receptor activation and deactivation. wikipedia.orgfrontiersin.org

In the realm of opioid pharmacology, compounds exhibiting partial agonism or mixed agonist-antagonist properties are crucial for understanding the full spectrum of receptor activation. This compound, alongside other compounds such as buprenorphine, exemplifies this class of ligands. wikipedia.org Its ability to elicit a partial response at the μ-opioid receptor, even at high concentrations, provides insights into receptor conformational states and the differential signaling pathways that can be activated or inhibited. Researchers utilize such prototypic ligands to investigate phenomena like receptor desensitization, internalization, and the complex interplay between different opioid receptor subtypes (μ, κ, δ). mdpi.comnih.gov By studying how this compound interacts with the MOR, scientists can gain a deeper understanding of the molecular basis of opioid action, which is essential for designing novel compounds with more favorable therapeutic profiles.

Overview of Current Research Trajectories in Opioid Pharmacology

Current research trajectories in opioid pharmacology are largely focused on developing safer and more effective analgesics with reduced adverse effects, particularly addiction and respiratory depression. This involves a comprehensive approach encompassing drug design, molecular modeling, and detailed structure-activity relationship (SAR) studies. frontiersin.orgcymitquimica.comidrblab.net

Key areas of investigation include:

Biased Agonism: A major focus is on discovering and characterizing "biased" opioid ligands that selectively activate specific intracellular signaling pathways (e.g., G-protein signaling) while avoiding others (e.g., β-arrestin recruitment) that are associated with undesirable side effects like tolerance, dependence, and respiratory depression. frontiersin.org Propiram's partial agonist nature provides a conceptual foundation for understanding how differential receptor activation can lead to varied pharmacological outcomes.

Opioid Receptor Heteromerization: Research is exploring the formation of heteromers between different opioid receptor subtypes (e.g., μ-δ heteromers) and between opioid and non-opioid receptors. Understanding these interactions is crucial for developing compounds that can modulate pain pathways with greater precision and potentially mitigate tolerance and dependence. mdpi.comnih.gov

Novel Analgesic Candidates: The search continues for new chemical entities that can provide potent analgesia with a reduced propensity for abuse and side effects. This involves screening diverse compound libraries and applying advanced computational methods to predict ligand-receptor interactions. cymitquimica.comidrblab.net

Pharmacokinetic and Pharmacodynamic Studies: Ongoing research also delves into the pharmacokinetic and pharmacodynamic properties of opioid compounds to optimize their delivery, duration of action, and therapeutic window. idrblab.net

While this compound itself may not be the primary subject of every cutting-edge study, its historical characterization as a partial μ-opioid agonist/weak antagonist serves as a foundational reference point. Its properties inform the design and evaluation of newer compounds that aim to achieve a similar balance of efficacy and reduced side effects, particularly in the context of developing opioid ligands with a more nuanced receptor pharmacology.

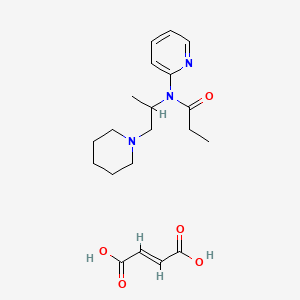

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O.C4H4O4/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTLOZFMTGYQDX-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15686-91-6 (Parent) | |

| Record name | Propiram fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13717-04-9 | |

| Record name | Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-2-pyridinyl-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13717-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiram fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIRAM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVG0GBV8AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Propiram Fumarate

Classical Synthetic Pathways for Propiram Fumarate (B1241708) Synthesis

The traditional synthesis of propiram is a multi-step process that combines well-established organic reactions to construct the core molecule, which is subsequently converted to its fumarate salt.

Reduction of Piperidine (B6355638) Derivatives and Subsequent Acylation

A key step in the synthesis involves the creation of the N-(1-methyl-2-piperidinoethyl) fragment. One documented route begins with the reduction of a piperidine-containing oxime. lookchem.com Specifically, 1-(1-Piperdinyl)acetone oxime is reduced to form 1-methyl-2-(1-piperidinyl)ethylamine. lookchem.com This reduction is typically achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH4) in an ethereal solvent such as ethyl ether, tetrahydrofuran (B95107) (THF), or dioxane. lookchem.com

Following the reduction, the resulting primary amine is acylated. This is accomplished by reacting 1-methyl-2-(1-piperidinyl)ethylamine with an acylating agent, such as propionyl chloride, in a solvent like ether. lookchem.com This reaction yields the corresponding propionamide (B166681) intermediate, a crucial precursor for the final steps of the synthesis. lookchem.com

Table 1: Key Reactions in the Initial Synthesis Phase

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Reduction | 1-(1-Piperdinyl)acetone oxime | Lithium aluminium hydride (LiAlH4), Ethyl ether/THF/Dioxane | 1-Methyl-2-(1-piperidinyl)ethylamine |

| Acylation | 1-Methyl-2-(1-piperidinyl)ethylamine | Propionyl chloride, Ether | N-[1-methyl-2-(1-piperidinyl)ethyl]propionamide |

Condensation Reactions with Pyridine (B92270) Moieties

The synthesis proceeds by attaching the pyridine ring to the previously formed propionamide intermediate. This is achieved through a condensation reaction. lookchem.com The N-[1-methyl-2-(1-piperidinyl)ethyl]propionamide is condensed with a halopyridine, typically 2-bromopyridine. lookchem.com This reaction is often facilitated by the use of potassium carbonate (K2CO3) and copper dust as a catalyst, requiring heat to proceed to the final propiram base. lookchem.com

An alternative pathway to the same final intermediate involves reacting N-[1-methyl-2-(1-piperidinyl)ethyl]-N-(2-pyridyl)amine with propionic anhydride (B1165640) under heat. lookchem.com In the broader context of pharmaceutical synthesis, 2-aminopyridine (B139424) is recognized as a potential intermediate in the production of several drugs, including propiram fumarate. researchgate.net The synthesis of pyridine derivatives themselves can be achieved through various methods, such as the Chichibabin synthesis, which involves the condensation of aldehydes or ketones with ammonia. wikipedia.org

Salt Formation Strategies (e.g., Fumarate Salt)

The final step in producing the clinically used form of the drug is the formation of a salt. For propiram, this is the fumarate salt. The salt is prepared by reacting the final propiram base with fumaric acid. lookchem.com This reaction is typically carried out by heating the components in a solvent mixture, such as acetone (B3395972) and ethanol, which facilitates the crystallization of the resulting this compound salt. lookchem.com

The selection of a salt form is a critical step in drug development to optimize the physicochemical properties of the active pharmaceutical ingredient (API). researchgate.net Salt formation can significantly improve properties such as solubility, stability, and dissolution rate compared to the free base. researchgate.netgoogleapis.com Fumarate salts, in particular, are often chosen for their favorable characteristics. For instance, they can form stable, anhydrous crystalline solids with acceptable hygroscopicity (the tendency to absorb moisture from the air). nih.gov The process involves the straightforward reaction of a basic drug with the acidic fumaric acid, often leading to a crystalline product with improved handling and formulation properties. googleapis.comgoogle.com

Advanced Synthetic Approaches for Analogs and Derivatives

The search for improved opioid analgesics involves the rational design and synthesis of new molecules, or analogues, based on existing scaffolds like propiram. These efforts aim to enhance therapeutic efficacy while minimizing adverse effects.

Design Principles for Structural Modifications Targeting Opioid Receptors

Modern drug design for opioid receptor modulators has moved beyond simple trial-and-error and now relies heavily on understanding the three-dimensional structure of the target receptors. mdpi.com Recent advancements in cryogenic electron microscopy (cryo-EM) have provided detailed snapshots of opioid receptors, revealing how they bind to ligands and change shape. umaryland.edueurekalert.org

A key principle in modern opioid design is the concept of "biased agonism" or "functional selectivity". mdpi.commdpi.com Opioid receptors signal through multiple intracellular pathways, primarily G-protein signaling (associated with analgesia) and β-arrestin recruitment (linked to side effects like respiratory depression and constipation). mdpi.com By modifying a ligand's structure, medicinal chemists aim to create biased agonists that preferentially activate the G-protein pathway over the β-arrestin pathway. mdpi.com This involves designing molecules that stabilize a specific conformation of the receptor, leading to a more targeted therapeutic effect. mdpi.commdpi.com Understanding the precise molecular interactions between a drug and the receptor's binding pocket is critical for developing these next-generation medications with improved safety profiles. umaryland.edunih.gov

Exploration of Benzylpiperazine-Based Scaffold Derivatization

While propiram itself contains a piperidine ring, related scaffolds such as piperazine (B1678402) are widely used in medicinal chemistry to develop new central nervous system (CNS) active agents. The benzylpiperazine scaffold, in particular, has been explored for the development of ligands for various receptors, including those relevant to pain modulation. unimi.it

Research into novel analgesics has included the synthesis and evaluation of benzylpiperazine derivatives. For example, a series of ligands bearing the benzylpiperazine scaffold was developed and evaluated for their affinity at sigma-1 (σ1) receptors, which are implicated in pain pathways. unimi.it One such derivative, 3-cyclohexyl-1-[4-(4-methoxybenzyl)piperazin-1-yl]propan-1-one, demonstrated high affinity and selectivity for the σ1 receptor over the σ2 subtype, suggesting its potential as a pharmacological tool or therapeutic lead. unimi.it This work illustrates a common strategy: using a known chemical scaffold as a template and systematically modifying its substituents to optimize its interaction with a specific biological target. unimi.itnih.gov

Table 2: In Vitro Binding Affinity of a Benzylpiperazine-Based Derivative

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 3-cyclohexyl-1-[4-(4-methoxybenzyl)piperazin-1-yl]propan-1-one | Sigma-1 (σ1) | 1.6 nM | >880-fold |

Data sourced from a study on benzylpiperazine-based σ1R ligands. unimi.it

Enantioselective Synthesis Methodologies for Chiral Analogs

The development of single-enantiomer drugs is critical in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit widely varying biological activities. nih.gov Propiram contains a chiral center at the C2 position of the propanamide moiety, meaning it can exist as two distinct enantiomers. In the closely related ampromide analgesic, phenampromide, it has been demonstrated that the analgesic effects are exclusively attributed to the (S)-isomer. wikipedia.org This highlights the pharmacological importance of accessing stereochemically pure analogs of propiram.

While specific literature detailing the enantioselective synthesis of propiram analogs is not widely available, established principles of asymmetric synthesis can be applied to achieve this goal. These strategies allow for the selective production of one enantiomer over the other. eurekalert.org

Potential methodologies for the enantioselective synthesis of chiral propiram analogs include:

Asymmetric Catalysis : The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. nih.goveurekalert.org For instance, an asymmetric Mannich reaction, potentially catalyzed by an organocatalyst like L-proline, could be employed to construct the chiral diamine backbone. researchgate.net This approach has been successfully used to prepare optically active piperidine-containing intermediates for the synthesis of other complex molecules. researchgate.net Alternatively, transition metal catalysts, such as those based on palladium or copper, combined with chiral ligands could control the stereochemistry of key bond-forming steps. eurekalert.org

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. For propiram analogs, a suitable chiral amine or a chiral epoxide could be used as a key building block to introduce the desired stereochemistry. rsc.org For example, a synthetic route could involve the reaction of an asymmetric epoxide with a pre-formed enantiomeric amine, a strategy that has been effectively used in the synthesis of stereoisomeric propranolol (B1214883) derivatives. rsc.org

Resolution of Racemates : A racemic mixture of a propiram analog could be synthesized and then separated into its constituent enantiomers. google.com This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. google.com

The successful application of these methods would enable the synthesis of individual (R)- and (S)-enantiomers of novel propiram analogs, facilitating detailed investigation into their structure-activity relationships.

Chemical Characterization of Novel this compound Analogs

The synthesis of novel analogs of a parent compound is a fundamental strategy in drug discovery. The pyridin-2-ylamide functional group is a key structural feature in several analgesic compounds, including propiram. google.com The creation of novel molecules retaining this pharmacophore allows for the exploration of structure-activity relationships. A series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which share the N-pyridyl-amide moiety with propiram, have been synthesized to explore these relationships. google.com

The synthesis of these analogs involves the interaction of aminopyridines with an imidazolide (B1226674) intermediate. google.com Following synthesis and purification, the definitive identification and structural confirmation of these novel analogs rely on a suite of advanced analytical techniques.

Key characterization methods include:

¹H-NMR Spectroscopy : Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the structure of the synthesized molecules by analyzing the chemical environment of hydrogen atoms. For the isomeric N-pyridyl-amides, distinct signals for the aromatic protons can confirm the substitution pattern on the pyridine ring. google.com

X-ray Diffraction Analysis : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise three-dimensional arrangement of atoms and the relative stereochemistry. google.com This analysis has been used to confirm the molecular structure of N-pyridyl-carboxamide analogs, revealing how the carbonyl and sulfo groups are oriented relative to the benzothiazine bicycle. google.com

The data gathered from these characterization techniques are crucial for confirming the identity of novel analogs and for building a comprehensive understanding of how structural modifications impact their chemical properties.

Table 1: Research Findings on N-Pyridyl-Amide Analogs

| Compound Class | Synthetic Precursors | Key Characterization Methods | Structural Findings |

|---|

Molecular Pharmacology and Receptor Interactions of Propiram Fumarate

Opioid Receptor Binding Profiles and Affinities

The interaction of propiram with various opioid receptors defines its pharmacological character. Opioid receptors, which include the primary types mu (μ), kappa (κ), and delta (δ), are G-protein-coupled receptors involved in modulating pain, reward, and mood. healthline.compatsnap.com

Propiram's primary mechanism of action involves its activity at the mu (µ) opioid receptor. springer.comgenome.jp It is characterized as a partial agonist at this site, meaning it binds to and activates the receptor but produces a submaximal response compared to full agonists. wikipedia.orgncats.io In addition to its agonist effects, propiram also exhibits weak antagonist activity at the µ-receptor. wikipedia.org This dualistic property, where it can both activate and block the receptor, is a key feature of its molecular profile. wikipedia.orgspringer.com This mixed agonist-antagonist profile is shared by other analgesics such as pentazocine (B1679294) and buprenorphine. wikipedia.org

The modulatory effects of propiram on the kappa (κ) and delta (δ) opioid receptors are not well understood. wikipedia.org Both κ- and δ-receptors are distributed throughout the central nervous system and are involved in pain modulation. nih.gov Activation of κ-receptors can lead to analgesia but is also associated with dysphoria, while δ-receptor activation is linked to analgesia and mood regulation. healthline.compatsnap.comfrontiersin.org However, specific research detailing propiram's binding affinity or functional activity at these receptor subtypes is limited.

Similar to its interactions with κ- and δ-receptors, the properties of propiram as a ligand for sigma (σ) receptors are not well characterized. wikipedia.org Sigma receptors were initially misclassified as a type of opioid receptor but were later identified as distinct non-opioid proteins. mdpi.comwikipedia.org There are two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). wikipedia.org The σ1 receptor is understood to be a chaperone protein located at the endoplasmic reticulum that modulates various signaling pathways. mdpi.comresearchgate.net While many compounds have been identified as selective σ-receptor ligands, propiram's specific affinity and selectivity for these sites have not been extensively documented. wikipedia.orgresearchgate.net

Table 1: Summary of Propiram Fumarate (B1241708) Receptor Interaction Profile This table is interactive. Click on the headers to sort.

| Receptor Subtype | Interaction Type | Finding | Source(s) |

|---|---|---|---|

| Mu (µ) Opioid Receptor | Partial Agonist | Propiram activates the µ-receptor but with a response that is lower than that of full agonists. | wikipedia.orgncats.io |

| Mu (µ) Opioid Receptor | Weak Antagonist | Exhibits weak antagonistic properties at the µ-receptor, which is a much weaker effect than its agonism. | wikipedia.orgspringer.com |

| Kappa (κ) Opioid Receptor | Undetermined | The modulatory capacity of propiram at the κ-receptor is not well understood. | wikipedia.org |

| Delta (δ) Opioid Receptor | Undetermined | The modulatory capacity of propiram at the δ-receptor is not well understood. | wikipedia.org |

| Sigma (σ) Receptor | Undetermined | Propiram's properties as a ligand for σ-receptors are not well understood. | wikipedia.org |

Ligand-Receptor Kinetic Studies

Ligand-receptor kinetics, which describe the rates of association and dissociation of a drug with its target receptor, are crucial for understanding its pharmacological duration and effect.

The dynamics of a ligand binding to a receptor are defined by its association rate constant (on-rate, or k-on) and its dissociation rate constant (off-rate, or k-off). The on-rate describes how quickly a ligand binds to the receptor, while the off-rate describes how quickly it detaches. elifesciences.orgnih.gov These kinetic parameters determine the ligand's residence time at the receptor, which can significantly influence its therapeutic action and duration. enzymlogic.com For example, ligands with slow dissociation kinetics, like buprenorphine, can have a prolonged effect. enzymlogic.com

While the general principles of on-rate and off-rate dynamics are well-established for opioid ligands, specific kinetic data detailing the association and dissociation rates of propiram at opioid receptors are not extensively available in published research. elifesciences.orgenzymlogic.comupf.edu Such studies would be necessary to fully quantify its receptor residence time and correlate it with its observed duration of action.

Radioligand displacement assays are a standard in vitro method used to determine the binding affinity of a compound for a specific receptor. journals.co.za In this technique, a receptor preparation is incubated with a radiolabeled ligand (a radioligand) that is known to bind to the target receptor. An unlabeled compound, such as propiram, is then added in increasing concentrations to compete with the radioligand for binding. journals.co.za

The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this data, the binding affinity (often expressed as a Ki value) can be calculated. herts.ac.uk For opioid receptors, common radioligands used in these assays include [3H]-naloxone. journals.co.za Studies on buprenorphine, for example, have used [6-O-[11C]methyl]buprenorphine which can be displaced by antagonists like naloxone (B1662785) to affirm in vivo receptor binding. researchgate.net While propiram's development would have involved such binding assays, specific results from these displacement studies are not widely detailed in the available literature.

Downstream Signaling Pathway Modulation

The interaction of propiram fumarate with the μ-opioid receptor is expected to initiate a cascade of intracellular events, modulating various signaling pathways that ultimately produce its pharmacological effects. As a partial agonist, the extent and nature of this modulation are likely to differ from that of full agonists like morphine or endogenous opioids.

Upon binding to the μ-opioid receptor, a G-protein-coupled receptor (GPCR), this compound is anticipated to induce a conformational change in the receptor. genome.jpwikiwand.com This change facilitates the coupling of the receptor to intracellular heterotrimeric G-proteins, specifically those of the Gαi/o family. wikidoc.orgnih.gov This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. researchgate.net

These dissociated subunits then interact with various downstream effector systems:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. nih.govnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). googleapis.com A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous cellular proteins, including transcription factors involved in gene expression.

Modulation of Ion Channels: The Gβγ subunits are known to directly interact with and modulate the activity of ion channels. wikidoc.org A key effect is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability. Concurrently, the Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx, which is critical for neurotransmitter release at the presynaptic terminal. googleapis.com

As a partial agonist, this compound would induce these G-protein-mediated effects to a lesser extent than a full agonist. This means it would produce a submaximal response even at saturating concentrations. The precise efficiency of G-protein coupling and the magnitude of adenylyl cyclase inhibition specific to this compound have not been quantitatively reported in available research.

Table 1: Inferred G-Protein Mediated Downstream Effects of this compound

| Effector System | Subunit Interaction | Consequence of Propiram Binding (Inferred) |

|---|---|---|

| Adenylyl Cyclase | Gαi/o | Inhibition, leading to decreased intracellular cAMP |

| GIRK Channels | Gβγ | Activation, leading to neuronal hyperpolarization |

In addition to G-protein signaling, agonist binding to GPCRs can also trigger a separate pathway involving β-arrestins. nih.gov Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. google.com

The recruitment of β-arrestin serves several functions:

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, effectively dampening the primary signaling pathway and leading to acute tolerance or desensitization. researchgate.net

Internalization: β-arrestins act as scaffold proteins, linking the receptor to components of the endocytic machinery, such as clathrin, facilitating the removal of the receptor from the cell surface via endocytosis. nih.gov This receptor internalization can lead to either receptor degradation or recycling back to the cell membrane. nih.gov

Signal Transduction: β-arrestins can also initiate their own G-protein-independent signaling cascades, for example, by activating mitogen-activated protein kinase (MAPK) pathways. wikidoc.org

The degree of β-arrestin recruitment can vary between different opioid agonists, a concept known as "biased agonism." wikiwand.com Some agonists may preferentially activate G-protein signaling with minimal β-arrestin recruitment, which has been hypothesized to correlate with a more favorable side-effect profile. researchgate.net

There are no specific research findings available that characterize the β-arrestin recruitment or receptor internalization profile of this compound. As a partial agonist, its efficacy in promoting GRK-mediated phosphorylation and subsequent β-arrestin binding is likely to be lower than that of full agonists like morphine. However, without direct experimental evidence from assays such as β-arrestin recruitment assays, any statements regarding this compound's bias remain speculative. discoverx.comfrontiersin.orgrevvity.compromega.comnih.gov

Table 2: Hypothetical β-Arrestin Pathway Modulation by this compound

| Process | Mediating Protein | Hypothetical Effect of this compound |

|---|---|---|

| Receptor Phosphorylation | GRKs | Lower efficacy compared to full agonists |

| Arrestin Recruitment | β-Arrestin | Lower efficacy compared to full agonists |

| Receptor Internalization | β-Arrestin, Clathrin | Reduced rate compared to full agonists |

Pharmacodynamic Investigations in Preclinical and Isolated Systems

In Vitro Pharmacological Characterization

In vitro studies are crucial for elucidating the direct interactions of a compound with specific receptors and cellular pathways. For Propiram fumarate (B1241708), investigations have primarily focused on its opioid receptor activity.

Cellular functional assays are widely employed to assess the efficacy and potency of ligands at G protein-coupled receptors (GPCRs), including opioid receptors. Common methodologies include measuring G protein signaling (e.g., via [35S]-GTPγS binding assays, cyclic adenosine (B11128) monophosphate (cAMP) inhibition assays, or calcium mobilization assays) and β-arrestin2 recruitment assays. wikidata.orgmims.comciteab.comthermofisher.comwikipedia.orgnih.govwikipedia.orgmims.comwikipedia.orgmims.comnih.gov These assays quantify a ligand's ability to activate downstream signaling pathways or recruit scaffolding proteins upon receptor binding.

Propiram is characterized as a partial μ-opioid receptor agonist. wikipedia.org However, specific quantitative data, such as EC50 or Emax values, detailing Propiram fumarate's efficacy at μ, κ, or δ opioid receptors in cellular functional assays were not explicitly detailed in the provided research findings. The general understanding of its action is derived from its classification within the opioid family.

Table 1: Overview of Cellular Functional Assay Methodologies for Opioid Receptors

| Assay Type | Mechanism Measured | Typical Output | Relevance to Opioid Receptors |

|---|---|---|---|

| [35S]-GTPγS Binding | G protein activation | EC50, Emax | Measures agonist-stimulated G protein coupling mims.com |

| cAMP Inhibition | Inhibition of adenylyl cyclase activity | EC50, Emax | Reflects Gi/o protein coupling, leading to decreased cAMP mims.comnih.gov |

| Calcium Mobilization | Intracellular calcium flux | EC50, Emax | Can indicate G protein activation or other signaling pathways thermofisher.com |

Isolated tissue preparations, such as the guinea-pig ileum (GPI) and mouse vas deferens (MVD), have historically served as valuable models for characterizing opioid receptor activity and selectivity. nih.gov These preparations contain specific opioid receptor subtypes (e.g., μ and δ in MVD, μ and κ in GPI) that mediate contractile or inhibitory responses, allowing for the assessment of agonist and antagonist properties.

While this compound has been mentioned in the context of the guinea-pig ileum nih.gov, detailed comparative analyses of its receptor activation, including specific potency or efficacy values, in isolated tissue preparations were not found in the provided research. Other opioid compounds, such as the strong μ-agonist WIN 351972, have been studied in the guinea pig ileum for their agonist properties. wikipedia.org

Table 2: Common Isolated Tissue Preparations for Opioid Receptor Studies

| Tissue Preparation | Primary Opioid Receptors | Measured Response |

|---|---|---|

| Guinea-pig Ileum (GPI) | Mu (μ), Kappa (κ) | Inhibition of electrically-induced contractions nih.gov |

In Vivo Preclinical Pharmacodynamic Research (Mechanistic Insights)

In vivo preclinical studies provide insights into the mechanistic effects of compounds within a living organism, beyond direct receptor binding. For this compound, these studies have explored its impact on neurophysiological reflexes and central nervous system pathways, as well as its receptor-mediated effects in animal models, excluding pain-related efficacy.

Electrophysiological studies assess the impact of a compound on neuronal activity and reflex pathways. While such studies are critical for understanding the neurophysiological basis of drug action, specific detailed electrophysiological investigations of this compound's effects on neurophysiological reflexes were not explicitly available in the provided search results. General opioid effects on reflexes, such as the flexor reflex, have been studied for other compounds like WIN 351972 and cyclazocine (B1219694) in chronic spinal dogs. wikipedia.org

As an opioid analgesic, this compound's actions are mediated by its interactions with opioid receptors located throughout the central nervous system (CNS). wikipedia.orgciteab.comnih.gov Opioid receptors, particularly the μ-opioid receptor (MOR), play a fundamental role in modulating descending pain modulatory systems, such as the periaqueductal gray (PAG)-rostral ventromedial medulla (RVM) pathway. nih.gov Activation of MOR in the PAG is known to enhance descending inhibition of pain by suppressing the activity of local GABAergic interneurons. nih.gov Delta (DOR) and kappa (KOR) opioid receptors also contribute to the modulation of this complex circuitry. nih.gov

While this compound exerts its central effects through these established opioid pathways, specific detailed mechanistic insights into its unique modulation of particular CNS pathways, beyond its general classification as a μ-opioid agonist, were not extensively provided in the search results. Other fumarate compounds, such as dimethyl fumarate and monomethyl fumarate, have been shown to promote cytoprotection in CNS cells by upregulating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a general neuroprotective mechanism, but this is not directly related to this compound's primary opioid action. uni.luthermofisher.com

Beyond its analgesic properties, this compound has demonstrated other receptor-mediated effects in animal models. In studies involving non-dependent dogs, this compound produced "morphine-like effects." wikipedia.org Furthermore, in morphine-dependent dogs, this compound was observed to both precipitate and suppress abstinence, indicating its complex interaction with opioid dependence mechanisms. wikipedia.org In studies with monkeys, this compound has been noted to exhibit positive reinforcement properties, a behavioral effect associated with the rewarding aspects of opioid compounds. wikipedia.org These findings highlight its engagement with opioid receptor systems that extend beyond direct pain modulation, influencing aspects such as dependence and reinforcement.

Table 3: Non-Pain Related Receptor-Mediated Effects of this compound in Animal Models

| Animal Model | Observed Effect (excluding pain) | Receptor Implication | Source |

|---|---|---|---|

| Non-dependent dogs | Morphine-like effects | Mu-opioid receptor agonism wikipedia.org | wikipedia.org |

| Morphine-dependent dogs | Precipitation and suppression of abstinence | Complex opioid receptor modulation related to dependence | wikipedia.org |

Metabolic Pathways and Biotransformation Studies of Propiram Fumarate

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro studies are fundamental to characterizing the metabolic susceptibility of a drug candidate. These assays predict how a drug will be cleared from the body, primarily by the liver, and help identify the enzymes responsible for its metabolism.

Hepatic Microsomal Metabolism and Clearance

The liver is the principal organ for drug metabolism, and subcellular fractions, such as liver microsomes, are widely used in vitro models to study hepatic clearance. nih.gov These microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govsigmaaldrich.com

Metabolic stability assays using liver microsomes from various species (e.g., human, rat, mouse) are employed to determine a compound's intrinsic clearance (CLint) and metabolic half-life (t1/2). openeducationalberta.cadomainex.co.uknuvisan.com In these experiments, the test compound, Propiram, is incubated with liver microsomes in the presence of necessary cofactors like NADPH, which initiates the enzymatic reactions. nih.gov Samples are taken at various time points, and the disappearance of the parent compound is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). domainex.co.uknuvisan.com

The rate of disappearance is used to calculate the in vitro half-life, which is the time required for 50% of the compound to be metabolized. animbiosci.org From this, the intrinsic clearance (CLint) is determined, representing the inherent ability of the liver enzymes to metabolize the drug. openeducationalberta.caresearchgate.net While specific CLint and t1/2 values for Propiram Fumarate (B1241708) are not detailed in the reviewed literature, studies confirm that it undergoes extensive hepatic biotransformation. researchgate.net The total body clearance of Propiram is significantly greater than its renal clearance, which indicates that hepatic metabolism is the primary elimination mechanism. researchgate.net The similarity of metabolic products found in both rats and humans suggests that rat liver microsomes can serve as a viable model for predicting human metabolism.

Table 1: Illustrative Example of Data from a Hepatic Microsomal Stability Assay This table demonstrates the type of data generated from such studies. The values presented are for illustrative purposes and are not the actual experimental results for Propiram.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| Incubation Concentration | 1 µM | 1 µM |

| Calculated Half-life (t1/2, min) | 25.4 | 18.9 |

| Calculated Intrinsic Clearance (CLint, µL/min/mg protein) | 55.8 | 74.1 |

Identification of Metabolic Soft Spots and Reactive Metabolites

"Metabolic soft spots" refer to the specific sites on a molecule that are most susceptible to enzymatic modification. sciex.comnih.gov Identifying these vulnerable positions is a key goal of early drug discovery, as it allows medicinal chemists to make structural modifications to improve metabolic stability and optimize the drug's pharmacokinetic profile. nih.govnih.gov This process often involves a combination of in silico prediction software and experimental validation with techniques like LC-MS/MS. sciex.comnih.gov

Another critical aspect of metabolism studies is the investigation of reactive metabolites. These are chemically reactive species that can be formed during biotransformation and may bind covalently to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov Assays to detect these metabolites often involve "trapping" agents, such as glutathione (B108866) (GSH), which form stable conjugates with the reactive species that can then be identified by mass spectrometry. nih.govpharmaron.com

For Propiram, while it is known to be extensively metabolized, specific studies identifying its metabolic soft spots or investigating the formation of reactive metabolites are not available in the reviewed scientific literature.

Role of Cytochrome P450 Isoenzymes and Other Metabolic Enzymes

The Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are responsible for the Phase I metabolism of a vast number of drugs. sigmaaldrich.comnih.gov Within this superfamily, a small number of isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for approximately 90% of drug metabolism. nih.gov CYP3A4 is particularly dominant, metabolizing about half of all prescribed drugs. wikipedia.org

To determine which CYP isoenzymes are responsible for a drug's metabolism, studies are conducted using a panel of recombinant human CYP enzymes expressed in systems like yeast or insect cells. sigmaaldrich.com By incubating the drug with each individual isoenzyme, researchers can identify which ones contribute to its breakdown. While Propiram is known to be a substrate for hepatic enzymes, the specific CYP450 isoenzymes involved in its metabolism have not been explicitly identified in the available literature. researchgate.net

Metabolite Profiling and Structural Elucidation

Metabolite profiling involves the detection, identification, and structural characterization of all biotransformation products of a drug. This is essential for a complete understanding of the drug's disposition and to ensure that any major human metabolites have been assessed for safety in preclinical toxicology studies. bioivt.combioivt.com

Chromatographic and Spectroscopic Identification of Biotransformation Products

The standard analytical approach for metabolite identification combines the separation power of high-performance liquid chromatography (HPLC) with the detection and structural analysis capabilities of mass spectrometry (MS). nih.govijpras.com HPLC separates the metabolites from the parent drug and from each other based on their physicochemical properties. The eluent is then introduced into a mass spectrometer, often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides accurate mass measurements of the metabolites. ijpras.comlcms.cz

Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, producing a characteristic fragmentation pattern that provides clues to its chemical structure. nih.gov For definitive structural elucidation of novel or complex metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed, although it requires larger quantities of the isolated metabolite. researchgate.net Studies on Propiram have utilized chromatographic techniques to separate urinary metabolites for identification. cancernetwork.com

Elucidation of Major and Minor Metabolic Pathways

For Propiram, biotransformation studies in both rats and humans have identified a principal metabolic pathway. researchgate.net The major metabolite found in urine is N-[2-(2-pyridylamino)propyl]-N-propionyl-5-aminovaleric acid. researchgate.net The formation of this metabolite indicates that a significant biotransformation involves oxidation of the piperidine (B6355638) ring, leading to ring opening and subsequent oxidation to a carboxylic acid. Unchanged Propiram is also found in the urine, indicating that a portion of the drug is excreted without being metabolized. cancernetwork.com The similarity in metabolites between species suggests that the metabolic pathways are conserved. cancernetwork.com

Table 2: Known and Hypothetical Metabolites of Propiram Fumarate This table lists the parent drug and its known major metabolite. Minor metabolites are included as illustrative examples of typical biotransformation reactions.

| Compound | Type | Observed Biotransformation |

|---|---|---|

| Propiram | Parent Drug | N/A |

| N-[2-(2-pyridylamino)propyl]-N-propionyl-5-aminovaleric acid | Major Metabolite | Piperidine ring oxidation and opening |

| Hydroxy-propiram (Hypothetical) | Minor Metabolite | Hydroxylation on the pyridine (B92270) or piperidine ring |

| N-dealkylated propiram (Hypothetical) | Minor Metabolite | N-dealkylation of the propionyl group |

Presystemic Metabolism and Intestinal Biotransformation (General Principles Applied)

Presystemic metabolism, often called first-pass metabolism, is a critical phenomenon where a drug's concentration is significantly reduced before it reaches the systemic circulation. wikipedia.org This process primarily occurs in the liver and the gut wall. wikipedia.orgtrc-p.nl After oral administration, a drug is absorbed from the gastrointestinal tract and enters the hepatic portal system, which transports it directly to the liver. wikipedia.org The liver, being the principal site for drug metabolism, can extensively metabolize the drug, thereby decreasing the amount of active substance that enters the general bloodstream. wikipedia.orgtrc-p.nl This effect is a key determinant of a drug's oral bioavailability. trc-p.nl The primary enzyme systems involved in this process are located in the gastrointestinal lumen, the intestinal wall, and the liver, with cytochrome P450 (CYP) enzymes playing a major role. wikipedia.orgtrc-p.nljocmr.org

While the term "this compound" suggests the potential for hydrolysis of the fumarate salt, studies indicate that under the physiological conditions of the gastrointestinal tract, propiram does not undergo measurable enzymatic or non-enzymatic hydrolysis. researchgate.net This suggests that the initial biotransformation of propiram primarily occurs after its absorption from the intestine.

Pharmacokinetic studies in humans have shown that propiram is readily absorbed after oral administration. researchgate.net The bioavailability of orally administered this compound has been reported to be as high as 97%, which suggests that it does not undergo extensive first-pass metabolism. researchgate.netwikipedia.org This high bioavailability means a large fraction of the administered dose reaches the systemic circulation in its unchanged form.

Despite the high bioavailability, propiram is rapidly and extensively metabolized following absorption. researchgate.net Research has identified two main excretory products found in urine after both oral and intravenous administration: unchanged propiram and a major metabolite, N-[2-(2-pyridylamino)propyl]-N-propionyl-5-aminovaleric acid. researchgate.net The metabolic pathway appears to be consistent between humans and rats. researchgate.net

The table below summarizes the key principles of presystemic metabolism.

Table 1: General Principles of Presystemic Metabolism

| Principle | Description | Primary Sites | Key Enzymes |

|---|---|---|---|

| First-Pass Effect | A phenomenon where a drug's concentration is reduced before it reaches systemic circulation. wikipedia.org | Liver, Gut Wall. wikipedia.org | Cytochrome P450 (CYPs), Esterases. trc-p.nluio.no |

| Hepatic Metabolism | Drugs absorbed via the gut are transported to the liver via the portal vein for metabolism before entering the general circulation. wikipedia.org | Liver. wikipedia.org | CYP3A4, CYP2D6, CYP2C9, UGTs. jocmr.orgresearchgate.net |

| Intestinal Metabolism | Biotransformation of drugs can occur within the cells of the intestinal wall during absorption. trc-p.nl | Intestinal Epithelium. trc-p.nl | CYP3A4. trc-p.nl |

| Metabolic Reactions | Typically involves Phase I (functionalization, e.g., oxidation) and Phase II (conjugation, e.g., glucuronidation) reactions to increase water solubility for excretion. nih.gov | Liver, Intestines, other tissues. nih.gov | Cytochrome P450s (Phase I), UGTs (Phase II). jocmr.orgresearchgate.net |

Research findings from a study involving healthy volunteers and hospitalized patients provide quantitative data on the excretion of propiram and its primary metabolite.

Table 2: Research Findings on Propiram Excretion in Humans

| Substance | Average Excretion (% of Dose) | Notes |

|---|---|---|

| Unchanged Propiram | 33% | Excreted in urine. researchgate.net |

After 24 hours, only small quantities of either the unchanged drug or its metabolite could be detected in the urine, indicating rapid elimination. researchgate.net Studies in rats showed a similar pattern, with up to 17-20% of the drug recovered in the urine as the unchanged substance after oral or intravenous administration. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based methods are fundamental to understanding how Propiram fumarate (B1241708) interacts with its biological targets. These methodologies leverage the structural information of the compound itself and its receptor to predict activity and guide the design of new, potentially more effective analgesics.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. justia.com In the context of analgesic drug discovery, QSAR models are developed to differentiate between compounds with and without analgesic effects.

Propiram fumarate has been included as part of datasets used to construct QSAR models for analgesic compounds. uclv.edu.cuuclv.edu.cu In one such study using the TOMOCOMD-CARDD method, which employs linear atomic indices as molecular descriptors, this compound was classified among the analgesic compounds. uclv.edu.cu The models were developed to perform virtual screening of large chemical databases to identify new potential analgesic agents. uclv.edu.cu The goal of these models is to predict the activity of new molecules or those with other known pharmacological uses. uclv.edu.cu

Table 1: Inclusion of this compound in QSAR Analgesic Modeling

| Study Methodology | Compound Role | Descriptor Type | Predicted Outcome | Reference |

|---|

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. archive.org For this compound, the key structural features would include the pyridine (B92270) ring, the amide group, and the piperidine (B6355638) moiety, which together form the spatial and electronic features necessary for interaction with its target receptor. idrblab.net

Once a pharmacophore model is generated, it can be used as a 3D query in virtual screening to search large compound libraries for molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. uogqueensmcf.com Given that this compound's primary target is the mu-opioid receptor (OPRM1), structure-based virtual screening can also be employed, where a library of compounds is computationally docked into the receptor's binding site to identify potential new ligands. idrblab.netgenome.jp

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This modeling is crucial for understanding the specific interactions that govern the drug's mechanism of action.

For this compound, molecular docking simulations would be performed with its known target, the mu-opioid receptor (OPRM1). idrblab.netgenome.jpgenome.jp Such simulations predict the binding pose of Propiram within the receptor's active site. The predicted interaction network would likely involve:

Hydrogen Bonding: The amide oxygen and the nitrogen atom in the pyridine ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The piperidine and pyridine rings, along with the ethyl group, would likely engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

Ionic Interactions: The protonated piperidine nitrogen could form an ionic bond with an acidic residue, a common feature in opioid receptor-ligand interactions.

These interactions are critical for the stabilization of the ligand-receptor complex. archive.orguogqueensmcf.com

Computational methods can also be used to estimate the binding affinity, which is the strength of the interaction between the ligand and its receptor. 182.160.97 While specific computational binding affinity data for this compound are not widely published, its classification as a partial agonist of the morphine type suggests a moderate affinity for the opioid receptor. acs.org Techniques like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) could be applied to calculate the binding free energy of this compound to the OPRM1 receptor, providing a quantitative measure of its affinity. 182.160.97

Specificity, the ability of a drug to bind to its intended target without binding to other receptors, is also a key parameter. acs.org Computational assessment of specificity would involve docking this compound against a panel of other receptors to predict potential off-target interactions.

Table 2: Predicted Interaction Profile of Propiram with OPRM1

| Interaction Type | Potential Propiram Moiety Involved | Receptor Residue Type |

|---|---|---|

| Hydrogen Bonding | Amide Oxygen, Pyridine Nitrogen | Polar/Charged Amino Acids |

| Hydrophobic Interactions | Piperidine Ring, Pyridine Ring, Ethyl Group | Nonpolar Amino Acids |

Advanced Computational Simulations and Quantum Chemical Calculations

Beyond docking, more advanced computational methods can provide deeper insights into the behavior of this compound. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the Propiram-OPRM1 complex over time, revealing conformational changes in both the ligand and the receptor upon binding. acs.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties of Propiram. researchgate.net These calculations are valuable for understanding the molecule's reactivity, charge distribution, and vibrational frequencies. researchgate.net For instance, such methods have been used to study 2-aminopyridine (B139424), which is an important intermediate in the synthesis of several drugs, including this compound. researchgate.netresearchgate.net These advanced simulations offer a more detailed picture of the molecular interactions and energetics that are not captured by classical molecular mechanics methods. 182.160.97

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Aminopyridine |

| Propiram |

| This compound |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. cam.ac.uk For a pharmacologically active compound like propiram, understanding its conformational dynamics is crucial for elucidating its mechanism of action at the molecular level. MD simulations provide insights into the flexibility of the molecule, the range of shapes it can adopt (its conformational landscape), and the stability of these different conformations. nih.govmdpi.com This information is key to understanding how propiram interacts with its biological target, the μ-opioid receptor. wikipedia.org

An MD simulation of this compound would typically involve placing the molecule in a simulated physiological environment, such as a water box, and calculating the forces between atoms to model their motion over a specific period, often nanoseconds to microseconds. massbio.org The resulting trajectory provides a detailed view of the molecule's dynamic behavior.

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of the protein or ligand atoms from a reference structure over the course of the simulation. volkamerlab.org It helps in assessing the stability of the simulation and identifying conformational changes. A stable RMSD plot suggests that the molecule has reached an equilibrium state.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule during the simulation. nih.gov Changes in Rg can indicate folding or unfolding events or significant conformational shifts. For propiram, Rg analysis could reveal how compactly the piperidine and pyridine rings are oriented with respect to each other.

Dihedral Angle Analysis: By tracking the torsion angles of rotatable bonds, specific conformational preferences of the molecule's flexible parts, such as the propanamide chain, can be identified.

These analyses help in building a comprehensive picture of the accessible conformations of propiram, which is essential for understanding how it fits into the binding pocket of its receptor and elicits a biological response. The conformational flexibility can influence binding affinity and efficacy. nih.gov

Table 1: Exemplary Molecular Dynamics Simulation Parameters and Outputs for Propiram This table presents hypothetical data that would be generated from an MD simulation study of propiram to illustrate the typical outputs.

| Parameter | Description | Exemplary Finding for Propiram |

|---|---|---|

| Simulation Time | Total time the molecular motion is simulated. | 100 ns |

| RMSD of Ligand | Measures the structural deviation of propiram from its initial conformation. | Average of 0.2 nm, indicating stability with minor fluctuations. |

| Radius of Gyration (Rg) | Measures the compactness of the propiram molecule. | Stable around 0.45 nm, suggesting a consistent overall shape. |

| Dominant Conformation Cluster | The most frequently observed conformation during the simulation. | A folded conformation where the piperidine and pyridine rings are in proximity. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules at the atomic and subatomic level. jocpr.com These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic properties. For this compound, such calculations can elucidate key features that govern its interaction with the μ-opioid receptor and its chemical behavior. researchgate.net

Important electronic properties derived from quantum chemical calculations include:

Electron Distribution and Electrostatic Potential: These calculations map the electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are fundamental to drug-receptor binding. For propiram, the nitrogen and oxygen atoms are expected to be key sites for such interactions. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. engphyj.org A smaller gap suggests higher reactivity.

By understanding these electronic properties, researchers can rationalize the observed structure-activity relationships and design more potent and selective analogs. researchgate.net

Table 2: Exemplary Quantum Chemical Properties of Propiram This table contains hypothetical data from quantum chemical calculations to illustrate the electronic characteristics of the molecule.

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

| Max Electrostatic Potential | Most positive region, susceptible to nucleophilic attack. | +35 kcal/mol |

| Min Electrostatic Potential | Most negative region, susceptible to electrophilic attack (e.g., on the carbonyl oxygen). | -45 kcal/mol |

In Silico ADMET Prediction (Mechanistic and Metabolic Fate Focus)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to forecast the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictive tools are vital in modern drug discovery for identifying promising candidates and flagging potential liabilities early in the development process. lhasalimited.org For propiram, in silico models can provide valuable insights into its metabolic fate, a key determinant of its duration of action and potential for drug-drug interactions. nih.gov

The primary focus of metabolic fate prediction is to identify which parts of a molecule are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.com Computational approaches for this include:

Substructure-based methods: These models use databases of known metabolic transformations to identify chemical motifs within propiram that are known to be metabolized.

Machine learning models: Algorithms are trained on large datasets of drug metabolism to predict the likelihood of metabolism at different atomic sites. rjptonline.org

Mechanism-based quantum chemical models: These approaches calculate the activation energies for potential metabolic reactions, such as hydrogen abstraction or oxidation, to predict the most likely sites of metabolism (SOMs).

Table 3: Predicted Metabolic Fate of Propiram This table presents a hypothetical in silico prediction of the primary metabolic pathways for propiram.

| Metabolic Reaction | Site of Metabolism | Predicted Likelihood | Responsible Enzyme Family (Predicted) |

|---|---|---|---|

| Aromatic Hydroxylation | Pyridine ring | High | CYP2D6, CYP3A4 |

| N-Dealkylation | Piperidine nitrogen | Moderate | CYP3A4 |

| Amide Hydrolysis | Propanamide bond | Low | Esterases/Amidases |

| Aliphatic Hydroxylation | Ethyl or propyl chain | Low | CYP2C9, CYP2D6 |

Advanced Analytical Methodologies in Propiram Fumarate Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for probing the molecular characteristics of Propiram fumarate (B1241708). By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like Propiram fumarate. nih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.govsapub.org

In the analysis of this compound, ¹H NMR spectroscopy helps to identify the number and types of hydrogen atoms present in the molecule. The chemical shift of each proton provides information about its local electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another. This allows for the mapping of the aliphatic chains, the piperidine (B6355638) ring, and the pyridine (B92270) ring of the Propiram moiety, as well as the vinyl protons of the fumarate counter-ion.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and bonding environment (e.g., distinguishing between aromatic, aliphatic, and carbonyl carbons). Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the connectivity of the entire molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shift values for similar functional groups.

| Atom Type | Structure Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| Amide | Carbonyl (C=O) | - | ~170 |

| Piperidine Ring | Aliphatic CH₂ | 1.5 - 3.0 | 25 - 55 |

| Propanamide Chain | Aliphatic CH, CH₂, CH₃ | 0.9 - 2.5 | 10 - 40 |

| Fumarate | Vinylic CH | ~6.5 | ~135 |

| Fumarate | Carboxyl (COOH) | - | ~165 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present within a molecule. wiley.com These techniques are complementary and rely on the principle that chemical bonds vibrate at specific, characteristic frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. wiley.com For this compound, IR analysis would clearly show a strong absorption band for the amide carbonyl (C=O) group, as well as absorptions corresponding to the C-H bonds of the aliphatic and aromatic portions. libretexts.orgpressbooks.publumenlearning.com The fumarate component would exhibit characteristic absorptions for its carboxylic acid C=O and O-H groups, and its C=C double bond. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in identifying the C=C bond in the fumarate ion and the vibrations of the aromatic pyridine ring. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Amide (C=O) | Stretch | 1630 - 1680 (Strong) | Moderate |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 (Strong) | Moderate |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (Broad, Strong) | Weak |

| Alkene (C=C) | Stretch | 1620 - 1680 (Variable) | Strong |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 (Moderate) | Strong |

| Aliphatic (C-H) | Stretch | 2850 - 3000 (Strong) | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 (Moderate) | Strong |

| C-N | Stretch | 1000 - 1350 (Moderate) | Moderate |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. ojp.gov For this compound, MS analysis provides its exact mass, confirming the elemental composition. nih.gov

In a typical MS experiment, the compound is ionized, and the resulting charged molecules and their fragments are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak ([M+H]⁺ in positive ion mode) for the Propiram base would confirm its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the molecular formula.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. ojp.gov The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural elucidation. nih.gov For Propiram, fragmentation would likely occur at the weaker bonds, such as the C-N bonds of the piperidine ring or cleavage of the propanamide side chain. nih.govacgpubs.orgresearchgate.net

Table 3: Predicted Mass Spectrometry Data for Propiram Based on the structure of the Propiram base (C₁₆H₂₅N₃O)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | C₁₆H₂₆N₃O⁺ | 276.2076 | Protonated Propiram base |

| Fragment 1 | C₉H₁₄N₂⁺ | 150.1157 | Loss of N-propionylpyridine moiety |

| Fragment 2 | C₁₁H₁₃N₂O⁺ | 201.1028 | Cleavage at piperidine ring |

| Fragment 3 | C₅H₁₀N⁺ | 84.0813 | Piperidine ring fragment |

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating complex mixtures and quantifying the components. For this compound, these techniques are vital for assessing its purity and studying its metabolic fate.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of pharmaceutical substances and for developing quantitative assays. researchgate.net It is routinely used in quality control to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. nih.govmdpi.com

A typical HPLC method for this compound would involve reversed-phase chromatography. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the two phases. Propiram, being a moderately polar compound, would be well-retained and separated under these conditions. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring in Propiram absorbs UV light.

Method validation is a critical step to ensure the HPLC method is accurate, precise, linear, and robust for its intended purpose, such as routine quality control or stability testing. lu.senih.gov

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., Ammonium Formate) | Elutes compounds from the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantifies the analyte based on UV absorbance |

| Injection Volume | 10 - 20 µL | Introduces the sample into the system |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of metabolites in biological samples. unar.ac.idmdpi.com This method is crucial for understanding the pharmacokinetic profile of a drug like Propiram. GC-MS combines the powerful separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com

For Propiram metabolites, which are often more polar than the parent drug due to metabolic processes like hydroxylation or N-dealkylation, a derivatization step is typically required before GC-MS analysis. nih.gov This chemical modification step converts polar functional groups (like -OH or -NH) into less polar, more volatile derivatives, making them suitable for analysis by GC. nih.govnih.gov

Once derivatized, the sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each, allowing for their definitive identification by comparing the spectra to libraries or by interpretation of the fragmentation patterns.

Table 5: Hypothetical Propiram Metabolites and GC-MS Analysis

| Potential Metabolite | Metabolic Reaction | Change in Mass | Required Derivatization |

|---|---|---|---|

| Hydroxylated Propiram | Oxidation | +16 Da | Silylation (e.g., with BSTFA) |

| N-dealkylated Propiram | Removal of ethyl group from amide | -28 Da | Silylation or Acylation |

| Piperidine Ring Opening | Oxidation | +18 Da (Hydrolysis) | Silylation |

| Pyridine N-oxide | N-oxidation | +16 Da | Silylation |

Radioligand Binding Assays for Receptor Affinity and Selectivity